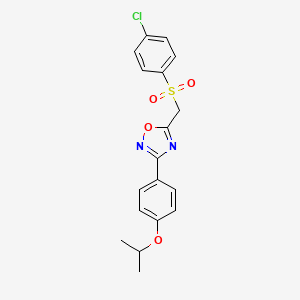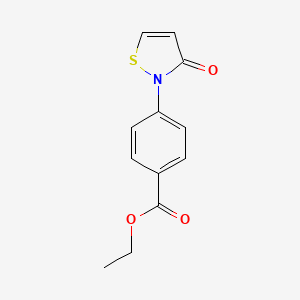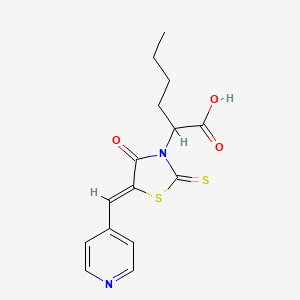![molecular formula C19H15F4N3O2S B2629511 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride CAS No. 2305431-11-0](/img/structure/B2629511.png)
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a trifluoromethyl group, and a sulfonyl fluoride moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the sulfonylation of the pyrrolidine ring, which can be carried out using sulfonyl chlorides or fluorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl fluoride group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide or sulfone derivatives.
Scientific Research Applications
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the sulfonyl fluoride moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The quinazoline core provides a rigid scaffold that helps in maintaining the compound’s structural integrity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfone: Features a sulfone group instead of sulfonyl fluoride.
Uniqueness
The presence of the sulfonyl fluoride group in 1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride makes it particularly reactive and useful for covalent modification of biological targets. This distinguishes it from similar compounds that may lack this reactivity or have different functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenyl]quinazolin-2-yl]pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O2S/c20-19(21,22)13-5-3-4-12(10-13)17-15-6-1-2-7-16(15)24-18(25-17)26-9-8-14(11-26)29(23,27)28/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDONLBXWKFDQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)F)C2=NC3=CC=CC=C3C(=N2)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)
![1-(2-Ethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629436.png)
![N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2629437.png)


![N-[2,2-bis(furan-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2629441.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)
![N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2629446.png)
![N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2629447.png)
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2629448.png)

![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629451.png)
